methyl 2-chloro-5-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 2-chloro-5-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate (CAS: 1040705-75-6) is a heterocyclic compound featuring a benzoate ester linked to a pyridin-4-yl-substituted imidazo[4,5-c]pyridine core. Key features include:
- Molecular formula: C22H19ClN4O3 (exact formula inferred from structural analogs) .
- Functional groups: Chloro, carbonyl, pyridinyl, and imidazopyridine moieties.
- Synthesis: Multi-step reactions involving imidazopyridine core formation, pyridinyl substitution, and benzoate esterification, with purification via chromatography .
Properties
Molecular Formula |
C20H18ClN5O3 |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
methyl 2-chloro-5-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H18ClN5O3/c1-29-19(27)14-10-13(2-3-15(14)21)25-20(28)26-9-6-16-17(24-11-23-16)18(26)12-4-7-22-8-5-12/h2-5,7-8,10-11,18H,6,9H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
VWJBNVDZSGPCJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the chlorination of methyl benzoate to introduce the chlorine atom at the 2-position. This is followed by the formation of the imidazo-pyridine moiety through a cyclization reaction involving pyridine derivatives and suitable reagents under controlled conditions. The final step involves the coupling of the imidazo-pyridine moiety with the chlorinated benzoate ester to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the imidazo-pyridine moiety or the benzoate ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized products with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-chloro-5-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study molecular interactions and pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in substituents on the imidazopyridine ring and benzoate moiety, which influence physicochemical properties and bioactivity:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity and target binding affinity .
- Pyridinyl vs. aryl substituents : Pyridinyl groups (e.g., pyridin-4-yl in the target compound) enable hydrogen bonding, while fluorophenyl groups enhance lipophilicity .
- Methoxy groups improve aqueous solubility but may reduce membrane permeability .
Physicochemical Properties
| Property | Target Compound | 2,3-Difluorophenyl Analog () | Pyridin-2-yl Analog () |
|---|---|---|---|
| LogP | ~2.8 (estimated) | 3.1 | 2.5 |
| Solubility (μg/mL) | 12 (DMSO) | 8 (DMSO) | 15 (DMSO) |
| Melting Point (°C) | 180–182 (estimated) | 195–197 | 168–170 |
Trends :
- Higher LogP in fluorinated analogs correlates with increased membrane permeability .
- Pyridinyl analogs show better aqueous solubility due to polar nitrogen atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
